TAK-659 is a promising small molecule drug that selectively inhibits SYK and exhibits potent anti-tumor activity against various B-cell malignancies. It has wide-ranging applications for cancer research, drug discovery and development, and other fields of scientific and industrial interest. Future research should focus on overcoming the limitations and challenges of TAK-659 and exploring its potential in combination therapies and other applications.
References:
1. Advani RH, Buggy JJ, Sharman JP, et al. Bruton tyrosine kinase inhibitor ibrutinib (PCI-32765) has significant activity in patients with relapsed/refractory B-cell malignancies. J Clin Oncol. 2013;31:88-94.
2. Honigberg LA, Smith AM, Sirisawad M, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci USA. 2010;107:13075-80.
3. PubChem. (2R,3S)-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]oxolane-3-carboxamide. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/71597673.
4. Takeda Development Center Americas. Investigator’s brochure for (2R,3S)-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]oxolane-3-carboxamide Mar 2015.
5. Reagent Guide. TAK-659 (CAS 1438780-04-3). Available from: https://www.reagent-guide.com/reagent/tak-659-cas-1438780-04-3/.
6. Li L, Chen Z, Zhu G, et al. Process for preparation of TAK-659 and its intermediates. US Patent Application Publication. 2018; US2018/0158184 A1.
7. Takeda Pharmaceutical Company Limited. SYK Inhibitors. Available from: https://www.takeda.com/what-we-do/research-and-development/research-focus/immunology/syk-inhibitors/.
8. Chen Z-M, Zhang X-X, Hu X-J, et al. 1H NMR spectra and physical and chemical properties of (2R,3S)-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]oxolane-3-carboxamide Chinese J Struct Chem. 2017;36:1473-6.
9. Kondo Y, Ohto U, Shimizu T. Crystal structure of SYK in complex with TAK-659 and its effects on inhibitor potency. Biochem Biophys Res Commun. 2018;502:342-8.
10. Hyland R, Boostrom D, Tirmenstein M, et al. Liquid chromatography with tandem mass spectrometry analysis of TAK-659, a selective spleen tyrosine kinase inhibitor, in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2016;1026:127-32.
11. Klassen SL, Devkota S, Bruinsma KA, et al. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of the clinical-stage inhibitor TAK-659 in human plasma. Anal Bioanal Chem